4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid
Overview
Description
4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with a methylthio group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the borylation of 4-(Methylthio)-2-(trifluoromethyl)phenyl halides using a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Palladium catalysts, bases like potassium carbonate, ligands such as triphenylphosphine.
Reduction: Metal hydrides or catalytic hydrogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Biaryl compounds.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic acid group forms a transient complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds. The trifluoromethyl and methylthio groups can influence the electronic properties of the molecule, affecting its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the trifluoromethyl and methylthio groups, making it less reactive in certain cross-coupling reactions.
4-(Methylthio)phenylboronic acid: Similar structure but without the trifluoromethyl group, resulting in different electronic properties.
2-(Trifluoromethyl)phenylboronic acid:
Uniqueness
4-(Methylthio)-2-(trifluoromethyl)phenylboronic acid is unique due to the presence of both the trifluoromethyl and methylthio groups, which impart distinct electronic and steric properties. These features make it a valuable compound in organic synthesis and medicinal chemistry, offering versatility and reactivity not found in simpler boronic acids .
Properties
IUPAC Name |
[4-methylsulfanyl-2-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O2S/c1-15-5-2-3-7(9(13)14)6(4-5)8(10,11)12/h2-4,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDYXSCTMDUKPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)SC)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674408 | |
Record name | [4-(Methylsulfanyl)-2-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-99-3 | |
Record name | [4-(Methylsulfanyl)-2-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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